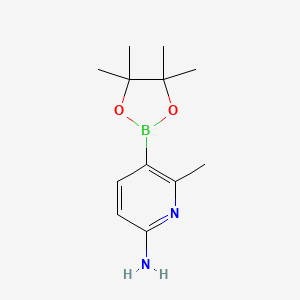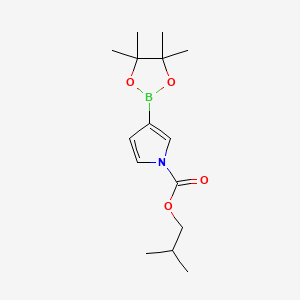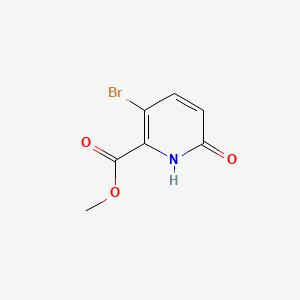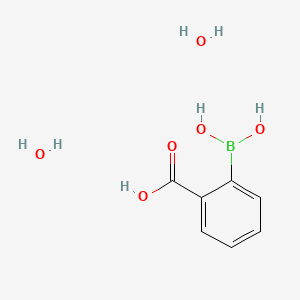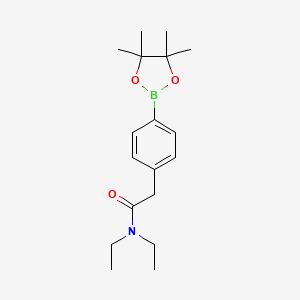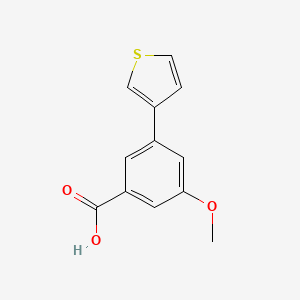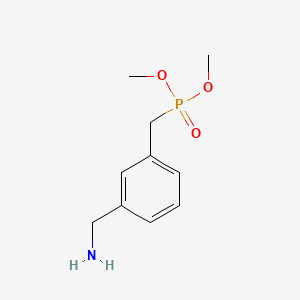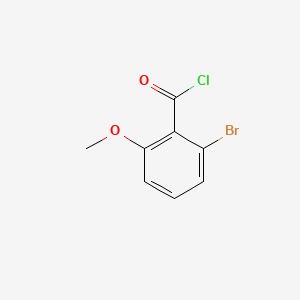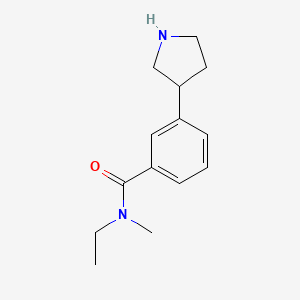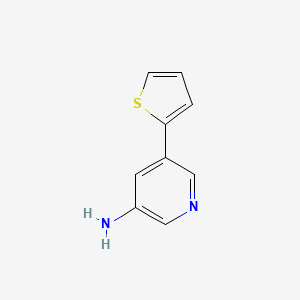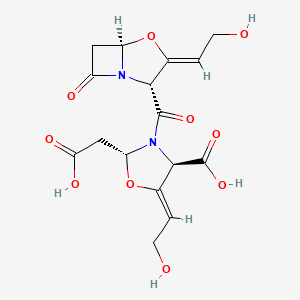
克拉维酸二聚体杂质
描述
Clavulanic acid dimer impurity is a byproduct formed during the synthesis of clavulanic acid, a potent beta-lactamase inhibitor. Clavulanic acid is commonly used in combination with beta-lactam antibiotics such as amoxicillin to enhance their effectiveness by preventing bacterial resistance. The dimer impurity can affect the quality and efficacy of the pharmaceutical product, making its identification and control crucial in the manufacturing process .
科学研究应用
Clavulanic acid dimer impurity has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to develop and validate methods for impurity profiling in pharmaceutical products.
Biology: Studies on the dimer impurity help understand the metabolic pathways and biosynthesis of clavulanic acid in Streptomyces clavuligerus.
Medicine: Research on the impurity aids in improving the quality and efficacy of clavulanic acid-containing drugs by minimizing its presence.
作用机制
Target of Action
Clavulanic acid, the parent compound of Clavulanic Acid Dimer Impurity, primarily targets β-lactamase enzymes . These enzymes are produced by certain bacteria and are responsible for their resistance to β-lactam antibiotics. By inhibiting these enzymes, clavulanic acid prevents the degradation of β-lactam antibiotics, thereby broadening their spectrum of susceptible bacterial infections .
Mode of Action
Clavulanic acid acts as a β-lactamase inhibitor . It binds to β-lactamase enzymes and undergoes a structural change that deactivates the enzyme, preventing it from breaking down β-lactam antibiotics . This process is irreversible, leading to the term ‘suicide inhibitor’ for β-lactamases
Biochemical Pathways
Clavulanic acid is produced from glyceraldehyde-3-phosphate and arginine in an eight-step biosynthetic pathway . This pathway involves several unique enzymes, including the enzyme that condenses both precursors, N2-(2-carboxyethyl)-arginine synthetase, and the β-lactam synthetase that cyclizes the resulting compound . The Clavulanic Acid Dimer Impurity is likely to be involved in similar biochemical pathways.
Result of Action
The primary result of clavulanic acid’s action is the enhancement of the antibacterial effects of β-lactam antibiotics . By inhibiting β-lactamase enzymes, clavulanic acid prevents these antibiotics from being degraded, thereby allowing them to effectively kill bacteria . The Clavulanic Acid Dimer Impurity is likely to have similar effects.
Action Environment
The action of clavulanic acid can be influenced by environmental factors such as temperature . For example, studies have shown that fermentation at lower temperatures is more favorable for clavulanic acid synthesis
生化分析
Biochemical Properties
Clavulanic Acid Dimer Impurity, like its parent compound Clavulanic Acid, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with beta-lactamase enzymes, inhibiting their activity and thereby preventing bacterial resistance to antibiotics .
Cellular Effects
The effects of Clavulanic Acid Dimer Impurity on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in antibiotic resistance, thereby influencing the effectiveness of certain antibiotics .
Molecular Mechanism
The mechanism of action of Clavulanic Acid Dimer Impurity involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it binds to beta-lactamase enzymes, inhibiting their activity and preventing them from breaking down antibiotics .
Metabolic Pathways
Clavulanic Acid Dimer Impurity is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels. For instance, it is known to interact with the enzymes involved in the synthesis of Clavulanic Acid .
准备方法
Synthetic Routes and Reaction Conditions: Clavulanic acid is produced through fermentation by the bacterium Streptomyces clavuligerus. The dimer impurity forms during this process, particularly under specific conditions such as temperature variations. For instance, fermentation at 24°C is found to be most favorable for clavulanic acid synthesis, though it also results in the formation of the dimer impurity .
Industrial Production Methods: In industrial settings, clavulanic acid is isolated by acidifying and extracting the culture medium with ethyl acetate. Further purification steps are required to minimize impurities, including the dimer. Techniques such as high-performance liquid chromatography (HPLC) and near-infrared spectroscopy are employed to monitor and control the levels of impurities .
化学反应分析
Types of Reactions: Clavulanic acid dimer impurity undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter the structure and properties of the impurity, affecting its behavior in pharmaceutical formulations.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of more stable oxidized derivatives, while reduction can result in the formation of reduced forms of the impurity .
相似化合物的比较
Clavulanic Acid: The parent compound, a beta-lactamase inhibitor with significant clinical importance.
Sulbactam: Another beta-lactamase inhibitor used in combination with beta-lactam antibiotics.
Tazobactam: Similar to clavulanic acid, it enhances the efficacy of beta-lactam antibiotics by inhibiting beta-lactamase enzymes.
Uniqueness: Clavulanic acid dimer impurity is unique due to its formation during the synthesis of clavulanic acid and its impact on the quality of the final pharmaceutical product. Unlike sulbactam and tazobactam, which are intentionally synthesized and used as active pharmaceutical ingredients, the dimer impurity is an unintended byproduct that must be controlled to ensure drug efficacy and safety .
属性
IUPAC Name |
(2R,4R,5Z)-2-(carboxymethyl)-5-(2-hydroxyethylidene)-3-[(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carbonyl]-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O10/c19-3-1-7-13(17-9(21)5-10(17)27-7)15(24)18-11(6-12(22)23)28-8(2-4-20)14(18)16(25)26/h1-2,10-11,13-14,19-20H,3-6H2,(H,22,23)(H,25,26)/b7-1-,8-2-/t10-,11-,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFKSRMFLRKPLO-BJBUEPEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2N(C1=O)C(C(=CCO)O2)C(=O)N3C(OC(=CCO)C3C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)N3[C@H](O/C(=C\CO)/[C@@H]3C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747360 | |
| Record name | (2R,4R,5Z)-2-(Carboxymethyl)-5-(2-hydroxyethylidene)-3-[(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carbonyl]-1,3-oxazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260617-10-4 | |
| Record name | (2R,4R,5Z)-2-(Carboxymethyl)-5-(2-hydroxyethylidene)-3-[(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carbonyl]-1,3-oxazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B572224.png)
